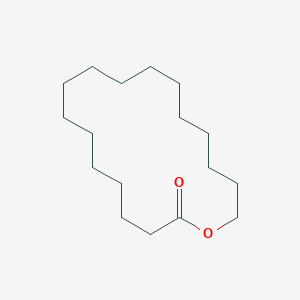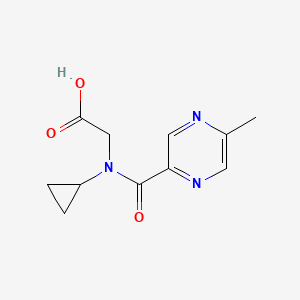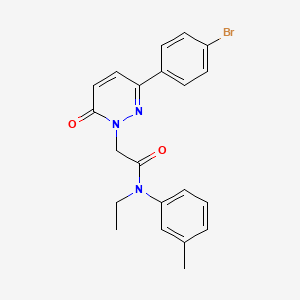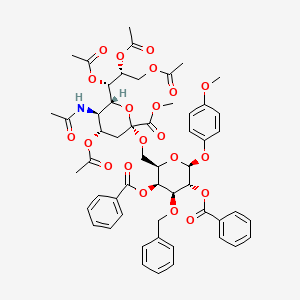
(1S,2R)-1-((2R,3R,4S,6R)-3-Acetamido-4-acetoxy-6-(((2R,3S,4S,5R,6S)-3,5-bis(benzoyloxy)-4-(benzyloxy)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD11975422 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity under specific conditions, making it a subject of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11975422 typically involves a series of chemical reactions that require precise control of temperature, pressure, and pH. The most common synthetic route includes the reaction of precursor compounds under controlled conditions to yield the desired product. Specific reagents and catalysts are often used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of MFCD11975422 is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD11975422 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
MFCD11975422 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD11975422 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Propriétés
Formule moléculaire |
C54H59NO21 |
|---|---|
Poids moléculaire |
1058.0 g/mol |
Nom IUPAC |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methoxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C54H59NO21/c1-31(56)55-44-41(69-33(3)58)27-54(53(63)65-7,76-47(44)45(71-35(5)60)42(70-34(4)59)29-66-32(2)57)68-30-43-46(74-50(61)37-19-13-9-14-20-37)48(67-28-36-17-11-8-12-18-36)49(75-51(62)38-21-15-10-16-22-38)52(73-43)72-40-25-23-39(64-6)24-26-40/h8-26,41-49,52H,27-30H2,1-7H3,(H,55,56)/t41-,42+,43+,44+,45+,46-,47+,48-,49+,52+,54+/m0/s1 |
Clé InChI |
GCBQPMWZMYOEDK-VKLMCZNFSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







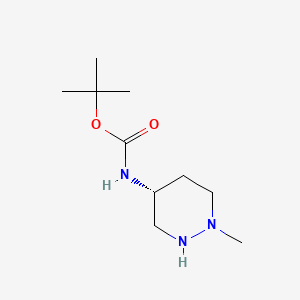
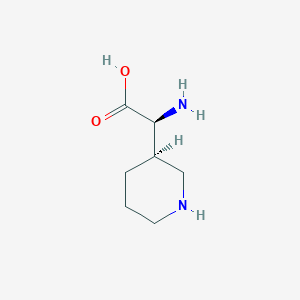
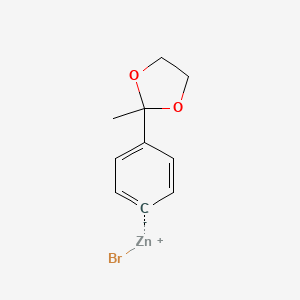
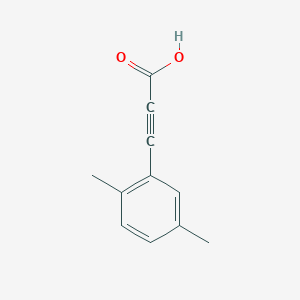
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
